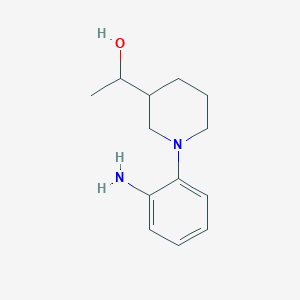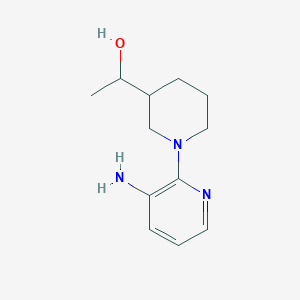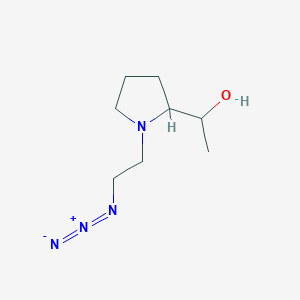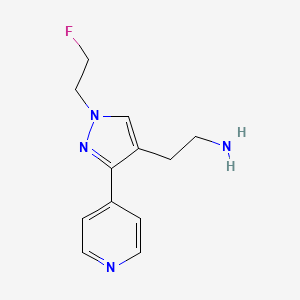
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
描述
The compound 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine is an interesting synthetic molecule. Its complex structure incorporates a pyrazole ring, a fluoroethyl group, and a pyridine moiety. This configuration could suggest various interactions in biological systems, making it a compound of significant interest for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
One way to synthesize 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine involves a multi-step reaction sequence:
Formation of the pyrazole ring: : The starting materials could include 4-chloropyridine and a hydrazine derivative. A condensation reaction can form the pyrazole ring, typically using an acid or base catalyst.
Fluoroethylation: : Introduction of the fluoroethyl group might involve a nucleophilic substitution reaction using 2-fluoroethyl halide in the presence of a suitable base, such as sodium hydride, to promote the reaction.
Formation of the ethan-1-amine: : This could be achieved by reducing a nitro or nitrile precursor, using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Scaling up the synthesis to industrial levels may require optimizing these reactions for higher yield and purity, possibly by fine-tuning reaction conditions like temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
Oxidation: : This compound might undergo oxidation at the amine group, potentially forming a corresponding imine or nitrile under specific conditions.
Reduction: : Reduction reactions could convert any nitro groups into amines, or alter the double bonds within the pyrazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions might occur, particularly at the pyridine ring or the fluoroethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide might be used. Reduction : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. Substitution : Reagents such as alkyl halides or acyl halides, with bases or acids as catalysts, could be employed.
Major Products Formed
Oxidation: : Imine, nitrile, or oxidized derivatives of the parent compound. Reduction : Further reduced amine derivatives. Substitution : Various substituted derivatives depending on the specific reagents used.
科学研究应用
Chemistry: : As a building block for synthesizing more complex molecules. Biology : Could be a potential ligand for binding studies with enzymes or receptors. Medicine : May have bioactivity worth exploring in drug discovery, possibly targeting specific enzymes or receptors in diseases. Industry : Possible use in creating specialized polymers or as an intermediate in the synthesis of more complex chemical products.
作用机制
This compound might interact with biological targets through several mechanisms:
Binding to Enzymes or Receptors: : The pyrazole and pyridine rings could facilitate binding to active sites or receptor proteins, potentially modulating their activity.
Fluoroethyl Group: : The electron-withdrawing nature of the fluorine atom might affect the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-(1-(2-Fluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine: : Similar but with a methyl group instead of an ethyl.
2-(1-(2-Chloroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine: : Chlorine atom instead of fluorine, affecting its reactivity and interactions.
2-(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-imidazol-4-yl)ethan-1-amine: : Replacing the pyrazole ring with an imidazole ring, changing its electronic properties and binding affinities.
Uniqueness: : The specific arrangement of a fluoroethyl group and pyrazole ring with a pyridine moiety in 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine makes it distinctive, potentially leading to unique chemical behavior and biological interactions.
属性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOPUBZZQTBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


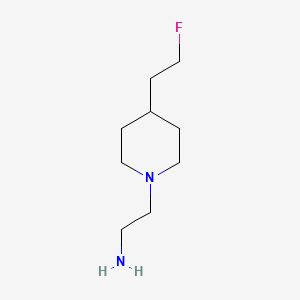
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
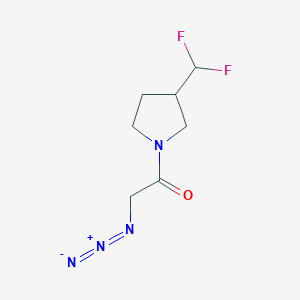
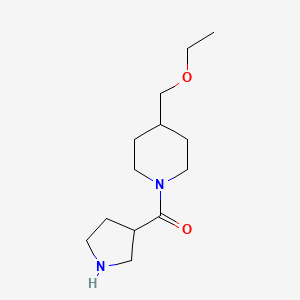
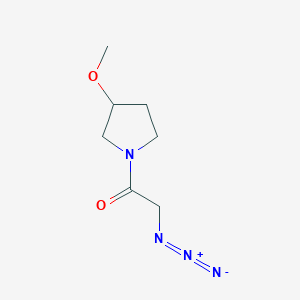
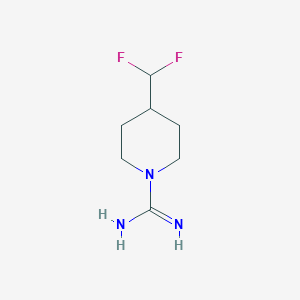
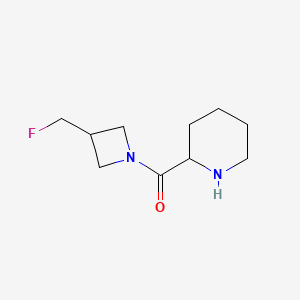
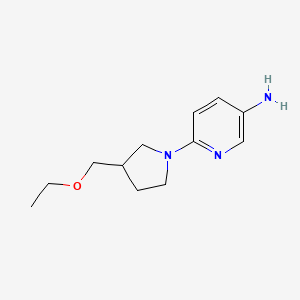
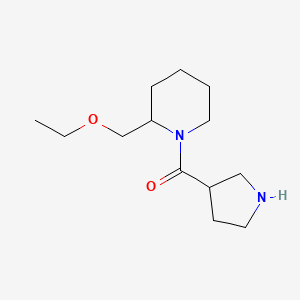
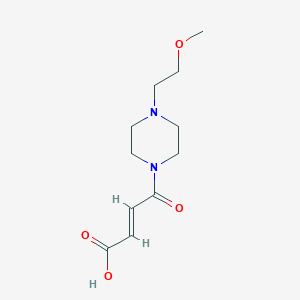
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
